F1063-0967 was identified through high-throughput screening methods and is included in specialized libraries for drug discovery. It falls under the classification of cancer inhibitors and modulators, which are designed to interfere with specific molecular targets implicated in cancer cell survival and proliferation .
The synthesis of F1063-0967 involves several sophisticated chemical processes. While specific details about its synthetic route may not be extensively documented, it is common for such compounds to be synthesized using techniques like:
In both methods, controlling reaction conditions such as temperature, pH, and reaction time is crucial for optimizing yield and purity. For example, coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) are frequently employed to enhance the efficiency of peptide bond formation.
Computational modeling techniques such as molecular dynamics simulations can provide insights into the stability and reactivity of the compound's structure. Additionally, X-ray crystallography or nuclear magnetic resonance spectroscopy could be employed to elucidate its precise molecular geometry.
F1063-0967 can undergo various chemical reactions that are typical for small molecule inhibitors:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for F1063-0967 involves its interaction with specific protein targets within cancer cells. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cell lines by modulating signaling pathways associated with cell survival. For instance, it has been observed that F1063-0967 increases apoptosis in IMR32 neuroblastoma cells through mechanisms involving p53 and p38 signaling pathways .
The compound likely operates by binding to target proteins and inhibiting their activity, thereby disrupting cellular processes essential for tumor growth. Detailed mechanistic studies would typically employ techniques such as Western blotting or flow cytometry to assess changes in protein expression and cell viability.
While specific physical and chemical properties of F1063-0967 are not extensively documented, compounds in this class generally exhibit:
Purity levels reported for similar compounds are usually above 95%, indicating high-quality synthesis necessary for biological testing .
F1063-0967 holds potential applications primarily in cancer research and therapy development. Its role as an inhibitor suggests it could be utilized in:
F1063-0967 (IUPAC name: (Z)-2-Hydroxy-4-{6-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoylamino}-benzoic acid) is a small-molecule inhibitor targeting dual-specificity phosphatase 26 (DUSP26), a phosphatase implicated in oncogenic signaling pathways. With the molecular formula C₂₄H₂₄N₂O₅S₂ and a molecular weight of 484.59 g/mol, this compound exhibits selective enzymatic inhibition (IC₅₀ = 11.62 µM) and induces apoptosis in neuroblastoma cell lines (IC₅₀ = 4.13 µM) [3] [6] [9]. Its discovery represents a strategic advance in targeting understudied phosphatases for cancer therapy, bridging computational drug design and experimental oncology.
Table 1: Fundamental Characteristics of F1063-0967
Property | Value |
---|---|
CAS Registry Number | 613225-56-2 |
Molecular Formula | C₂₄H₂₄N₂O₅S₂ |
Molecular Weight | 484.59 g/mol |
Biological Target | Dual-Specificity Phosphatase 26 (DUSP26) |
Solubility | DMSO |
Primary Biological Activity | DUSP26 inhibition; Apoptosis induction |
The identification of F1063-0967 emerged from early 21st-century efforts to target protein tyrosine phosphatases (PTPs) in oncology. Prior to its discovery, only two DUSP26 inhibitors (NSC-87877 and ethyl-3,4-dephostatin) were known, both with suboptimal selectivity or pharmacokinetic profiles [3]. The compound was discovered through a hybrid virtual screening approach in 2017, combining:
This methodology signified a departure from traditional biochemical screening, aligning with a broader shift toward computational-aided drug discovery. Historically, DUSP targeting faced challenges due to the conserved active site of PTPs. F1063-0967’s benzylidene-thiazolidinone scaffold represented a novel chemotype overcoming this limitation through selective interactions with DUSP26’s unique substrate-binding pocket [3] [9]. The compound’s efficacy in inducing IMR-32 neuroblastoma cell apoptosis positioned it as a candidate for targeted cancer therapeutics, reflecting the convergence of structural biology and oncology in drug development.
Despite its potential, F1063-0967 research faces significant interdisciplinary challenges:
Table 2: Critical Knowledge Gaps in F1063-0967 Research
Knowledge Gap | Research Implication |
---|---|
Structural Binding Mechanism | Rational drug design impaired |
In Vivo Pharmacokinetics | Translational potential unknown |
Off-Target Effects | Clinical safety unpredictable |
Disease Spectrum Applicability | Therapeutic scope undefined |
Resistance Pathways | Long-term efficacy unassessed |
These gaps mirror broader methodological limitations in phosphatase inhibitor development, such as inadequate assay standardization and overreliance on reductionist cell models [10]. Integrating systems biology approaches (e.g., phosphoproteomics) could resolve contextual DUSP26 signaling networks.
The pursuit of F1063-0967 research addresses convergent societal and academic priorities:
The compound’s progression would validate DUSP26 as a druggable target, incentivizing investment in understudied phosphatases. Furthermore, it exemplifies how methodological synergy—merging virtual and empirical screening—can revitalize challenging drug targets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7